8-Hydroxybergapten PTGS2 Binding Affinity: Docking-Based Comparison with Co-Crystal Ligand
In a computational study investigating nootropic effects, 8-hydroxybergapten demonstrated a binding score for PTGS2 (cyclooxygenase-2) of -8.5 kcal/mol, which exceeded that of the co-crystal ligand (-6.9 kcal/mol) [1]. For MAPK1, the compound showed a moderate affinity of -6.7 kcal/mol, weaker than the co-crystal ligand at -9.6 kcal/mol [1].
| Evidence Dimension | PTGS2 Binding Affinity (kcal/mol) |
|---|---|
| Target Compound Data | -8.5 kcal/mol |
| Comparator Or Baseline | Co-crystal ligand: -6.9 kcal/mol |
| Quantified Difference | 1.6 kcal/mol stronger binding |
| Conditions | Molecular docking simulations; MD simulations confirmed complex stability |
Why This Matters
This in silico evidence provides a quantitative basis for prioritizing 8-hydroxybergapten in neuroprotection-related target engagement studies over compounds lacking this specific binding profile.
- [1] Begum A, et al. Integrated network pharmacology, docking, MD simulations, and post-MD energy calculation revealed the nootropic effect of Toddalia asiatica. In Silico Pharmacol. 2025 Oct 17;13(3):148. doi: 10.1007/s40203-025-00427-0. View Source
